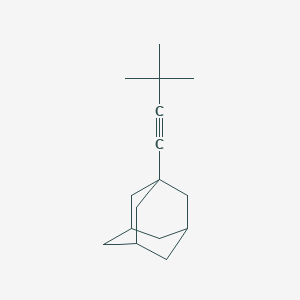
1-(3,3-dimethylbut-1-ynyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- typically involves multiple steps One common method starts with the preparation of the tricyclo(33113,7)decane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Tricyclo(3.3.1.13,7)decane: The parent compound without the 1-(3,3-dimethyl-1-butynyl) group.
Bicyclo(2.2.1)heptane: Another polycyclic compound with comparable reactivity.
Uniqueness
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 1-(3,3-dimethyl-1-butynyl) group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
103185-26-8 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
Clé InChI |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
SMILES canonique |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Key on ui other cas no. |
103185-26-8 |
Synonymes |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















